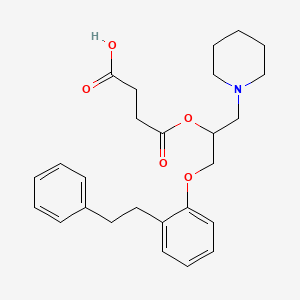
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is a chemical compound with the molecular formula C11H13N5O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. For instance, a solution of 1-(7-methoxy-4-methylquinazolin-2-yl)guanidine (compound 2) can be prepared by heating with ethyl 2-methyl-3-oxobutanoate and sodium bicarbonate in dimethyl sulfoxide at 110°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methylquinazolin-2-yl)guanidine: Similar in structure but lacks the methoxy group at the 7-position.
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine: Similar but with a different positional isomerism.
Uniqueness
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H14ClN5O |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H13N5O.ClH/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13;/h3-5H,1-2H3,(H4,12,13,14,15,16);1H |
InChI-Schlüssel |
KEFFGRUBEHGECP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)


![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)


![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
